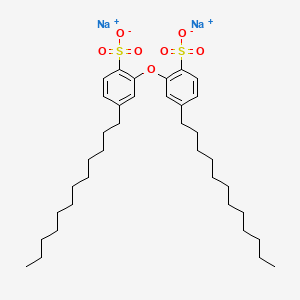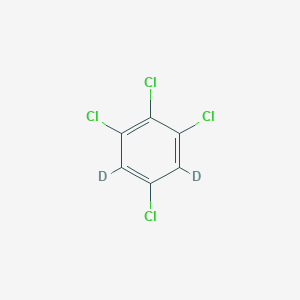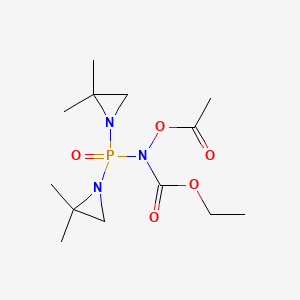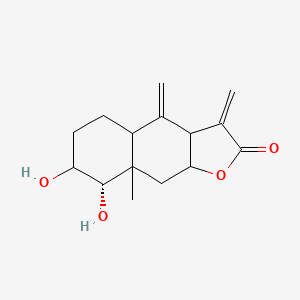
Dimethyl propan-2-yl phosphorotetrathioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl propan-2-yl phosphorotetrathioate is a chemical compound with the molecular formula C5H9PS4. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl propan-2-yl phosphorotetrathioate typically involves the reaction of dimethyl phosphorochloridothioate with propan-2-yl mercaptan under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl propan-2-yl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorotetrathioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Dimethyl propan-2-yl phosphorotetrathioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Mécanisme D'action
The mechanism of action of dimethyl propan-2-yl phosphorotetrathioate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include oxidative stress pathways and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dimethyl propan-2-yl phosphorotetrathioate include:
- Dimethyl acetylmethylphosphonate
- Dimethyl 2-oxopropylphosphonate
- Dimethyl phosphorochloridothioate
Uniqueness
This compound is unique due to its phosphorotetrathioate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of other phosphorus-containing compounds and in the study of enzyme inhibition .
Propriétés
Numéro CAS |
2523-90-2 |
|---|---|
Formule moléculaire |
C5H13PS4 |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
bis(methylsulfanyl)-propan-2-ylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H13PS4/c1-5(2)10-6(7,8-3)9-4/h5H,1-4H3 |
Clé InChI |
ASJWFCKCKBDIES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SP(=S)(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




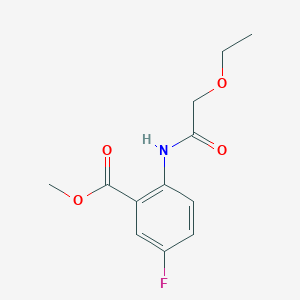
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)


![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)

